Absence of Direct Head-to-Head or Cross-Study Comparable Data
A systematic search of primary research papers, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, PubChem) returned no quantitative biological, ADME, or selectivity data for this specific compound . The most relevant cross-study context is the 2015 FLT3 inhibitor series by Lin et al., where the most potent compound (19) demonstrated an enzymatic IC50 of 0.022 µM against FLT3. However, that series contains a key 3-carboxamide and ureido-phenyl group absent in 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole, making direct potency inference impossible and potentially misleading [1]. The only quantifiable data available are in silico physicochemical properties: logP 4.98, logSw -4.85, and polar surface area 10.48 Ų, as reported by ChemDiv, which differ from the more polar and complex clinical candidate AC220 (quizartinib) .
| Evidence Dimension | In silico logP |
|---|---|
| Target Compound Data | 4.98 |
| Comparator Or Baseline | AC220 (quizartinib): logP ~3.5 |
| Quantified Difference | +1.48 logP units (higher lipophilicity) |
| Conditions | Computational prediction (ChemDiv platform) |
Why This Matters
This highlights a fundamental data gap: the compound cannot be scientifically prioritized over its closest analogs or in-class candidates for any biological application without primary screening data.
- [1] Lin XD, Yang HW, Ma S, et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25:4534-8. View Source
